(10R)-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one
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Overview
Description
2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one is a complex organic compound with the molecular formula C24H16N2OS. It is characterized by its unique structure, which includes a thieno-pyrrolo-benzimidazole core with diphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one involves multiple steps, typically starting with the preparation of the thieno-pyrrolo-benzimidazole core. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with specific biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds to 2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one include other thieno-pyrrolo-benzimidazole derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of 2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one lies in its specific diphenyl substituents, which may confer distinct properties compared to its analogs .
Properties
Molecular Formula |
C24H16N2OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(10R)-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one |
InChI |
InChI=1S/C24H16N2OS/c27-22-18-15-21(16-9-3-1-4-10-16)28-24(18,17-11-5-2-6-12-17)23-25-19-13-7-8-14-20(19)26(22)23/h1-15,18H/t18?,24-/m0/s1 |
InChI Key |
NVDNIASDSUXYAW-LUTIACGYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3C(=O)N4C5=CC=CC=C5N=C4C3(S2)C6=CC=CC=C6 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC3C(=O)N4C5=CC=CC=C5N=C4[C@]3(S2)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3C(=O)N4C5=CC=CC=C5N=C4C3(S2)C6=CC=CC=C6 |
Origin of Product |
United States |
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